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Compound of Interest
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Cat. No.: B093282

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutylthiazole is a volatile heterocyclic organic compound naturally found in tomatoes and
is also a product of the Maillard reaction.[1] It is a key flavoring agent used in the food and
beverage industry to impart and enhance specific sensory characteristics.[2] Chemically, itis a
1,3-thiazole with an isobutyl group at the second position.[1] Its distinct organoleptic profile
makes it a versatile ingredient in a wide array of products. This document provides detailed
application notes and protocols for the use of 2-isobutylthiazole in food and beverage
flavoring.

Chemical Structure:

o |[UPAC Name: 2-(2-methylpropyl)-1,3-thiazole[1]
e CAS Number: 18640-74-9[3]

o FEMA Number: 3134[3][4]

Organoleptic Profile

2-Isobutylthiazole is characterized by a potent and distinctive aroma and flavor profile. It is
crucial to evaluate it in highly diluted solutions to appreciate its nuanced characteristics.[5][6]
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e Odor: The primary odor is described as green, vegetative, and strongly reminiscent of tomato
leaves and stems.[7][8][9] It also possesses earthy, musty, and slightly waxy undertones.[4]
[10] Some evaluators note a metallic or wasabi-like nuance.[5]

o Taste: The taste profile mirrors the odor, with prominent green, vegetable, and tomato-like
notes.[4][8] It can also have raw and musty nuances.[4] At higher concentrations, it may
impart objectionable rancid, medicinal, or metallic off-flavors.[11]

Applications in Food and Beverage Flavoring

2-Isobutylthiazole is a versatile flavoring agent with applications in both savory and sweet
products. Its primary use is in creating authentic and fresh tomato flavors.[2][9]

Table 1: Recommended Usage Levels of 2-Isobutylthiazole in Various Food and Beverage
Applications
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Food/Beverage Category

Recommended Usage

Flavor Contribution

Level (ppm)

Savory Products

Imparts a fresh, vine-ripened
Tomato Flavors & Products tomato character. Higher levels
(e.g., Ketchup, Sauces, 40 - 500 give a raw tomato profile, while
Soups) lower levels provide a cooked

tomato note.[9]

] Enhances the perception of

Tomato Juice 0.025 - 0.050

freshness.[12]

] Provides a savory, tomato, or

Savory Snacks (e.g., Chips) 0.02-1.0

vegetable note.[8][12]

Adds complexity and a subtle
Roast Beef Flavors ~2

green note.[9]
Fruit Flavors

Contributes to the
Papaya ~20 characteristic tropical flavor

profile.[9]

Provides a green counter-
Melon ~20

balance to other notes.[9]

Enhances freshness and
Raspberry ~5 provides a more "mouth-

watering" character.[9]

Blackcurrant

N/A (Qualitative)

Used in the formulation of

blackcurrant flavors.[1]

Beverages

Soft Drinks

N/A (Qualitative)

Suggested for use in various
soft drinks.[4]

Fresh Lime Flavored

Beverages

Starts at 0.2

Enhances the fresh lime

character.[9]
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Confectionery
. o Suggested for use in various
Candies N/A (Qualitative) i
candies.[4]
Other
. oo General application in
Puddings & Sauces N/A (Qualitative)

puddings and sauces.[4]

Note: ppm = parts per million. These are starting recommendations and should be optimized
based on the specific product matrix and desired flavor profile.

Experimental Protocols
Protocol for Preparation of a Stock Solution of 2-
Isobutylthiazole

Objective: To prepare a standardized stock solution for accurate dosing in experimental food
and beverage formulations.

Materials:

2-1sobutylthiazole (=99% purity)

Propylene Glycol (PG) or Ethanol (food grade)

Volumetric flasks (various sizes)

Calibrated pipettes

Analytical balance
Procedure:

» Accurately weigh a specific amount of 2-isobutylthiazole (e.g., 1.00 g) using an analytical
balance.

e Quantitatively transfer the weighed 2-isobutylthiazole to a 100 mL volumetric flask.
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e Add a portion of the chosen solvent (PG or ethanol) to the flask and swirl to dissolve the
compound completely.

e Once dissolved, fill the volumetric flask to the mark with the solvent.

o Stopper the flask and invert it several times to ensure a homogenous solution. This creates a
1% (w/v) stock solution.

e Further dilutions can be made from this stock solution to achieve the desired final
concentration in the food or beverage product. For example, to achieve a 10 ppm
concentration in a 1 kg batch of product, 1 mL of the 1% stock solution would be added.

Protocol for Sensory Evaluation: Triangle Test

Objective: To determine if a perceptible difference exists between a control sample and a
sample containing 2-isobutylthiazole.

Materials:
o Control food/beverage product

o Experimental food/beverage product containing a specific concentration of 2-
isobutylthiazole

« ldentical, odor-free sample cups labeled with random three-digit codes
o Water and unsalted crackers for palate cleansing

e Sensory evaluation booths with controlled lighting and ventilation

e Apanel of trained sensory assessors (minimum of 8-10 panelists)
Procedure:

o Sample Preparation: Prepare the control and experimental samples. For each panelist,
present three samples: two will be identical (either both control or both experimental) and
one will be different. The order of presentation should be randomized for each panelist.
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Panelist Instructions: Instruct the panelists that they will be presented with three samples,
two of which are the same and one is different. Their task is to identify the odd sample.

Evaluation: Panelists should evaluate the samples in the order presented, from left to right.
They should cleanse their palate with water and an unsalted cracker between samples.

Data Collection: Each panelist records which sample they believe is the odd one.

Data Analysis: The number of correct judgments is tallied. Statistical analysis (using a
binomial distribution or a chi-squared test) is used to determine if the number of correct
identifications is significantly greater than what would be expected by chance (typically a
one-third probability in a triangle test).

Protocol for Quantitative Analysis: Headspace Gas
Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the concentration of 2-isobutylthiazole in a food or beverage product.

Materials:

Headspace autosampler

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Appropriate GC column (e.g., DB-5ms)

Helium carrier gas

Headspace vials with septa and caps

Internal standard (e.g., a deuterated analog or a compound with similar volatility and
chemical properties not present in the sample)

Food/beverage sample

Sodium chloride (for salting out)

Procedure:
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o Sample Preparation: Accurately weigh a specific amount of the food or beverage sample into
a headspace vial.

e Add a known amount of the internal standard.
 If necessary, add sodium chloride to increase the volatility of the analyte.
e Immediately seal the vial.

o Headspace Generation: Place the vial in the headspace autosampler and incubate at a
specific temperature and time to allow the volatile compounds, including 2-isobutylthiazole,
to partition into the headspace.

« Injection: A specific volume of the headspace gas is automatically injected into the GC-MS
system.

o GC-MS Analysis: The injected sample is separated on the GC column based on the boiling
points and polarities of the compounds. The separated compounds then enter the mass
spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides
a unique fingerprint for identification.

» Quantification: The concentration of 2-isobutylthiazole is determined by comparing its peak
area to that of the internal standard and referencing a calibration curve prepared with known
concentrations of 2-isobutylthiazole.

Visualizations
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Caption: Experimental workflow for the application and evaluation of 2-isobutylthiazole.
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Caption: Application areas of 2-isobutylthiazole in the food and beverage industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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